molecular formula C10H6BrClO3 B8574365 7-Bromo-4-chlorobenzo[b][1,3]dioxole-5-carbox ylic  acid

7-Bromo-4-chlorobenzo[b][1,3]dioxole-5-carbox ylic acid

Cat. No.: B8574365
M. Wt: 289.51 g/mol
InChI Key: XMSKUUUODDTQER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Bromo-4-chlorobenzo[b][1,3]dioxole-5-carbox ylic acid is a chemical compound that belongs to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-4-chlorobenzo[b][1,3]dioxole-5-carbox ylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzofuran core, followed by the introduction of the chloro, methoxycarbonyl, and bromo substituents through various chemical reactions. For example, the synthesis may involve:

    Formation of the benzofuran core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the chloro group: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.

    Introduction of the methoxycarbonyl group: Esterification reactions using methanol and a suitable acid catalyst.

    Introduction of the bromo group: Bromination reactions using bromine or N-bromosuccinimide (NBS).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and safety. Large-scale production may also involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-4-chlorobenzo[b][1,3]dioxole-5-carbox ylic acid can undergo various chemical reactions, including:

    Substitution reactions: The chloro and bromo substituents can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.

    Oxidation reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction reactions: Reduction of the methoxycarbonyl group to an alcohol or other derivatives.

Common Reagents and Conditions

    Substitution reactions: Reagents like sodium hydroxide, potassium tert-butoxide, or organometallic reagents (e.g., Grignard reagents) can be used.

    Oxidation reactions: Oxidizing agents like potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction reactions: Reducing agents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can modify the existing substituents.

Scientific Research Applications

7-Bromo-4-chlorobenzo[b][1,3]dioxole-5-carbox ylic acid has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Used in the development of new materials, such as polymers or advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 7-Bromo-4-chlorobenzo[b][1,3]dioxole-5-carbox ylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of chloro, methoxycarbonyl, and bromo substituents can influence its binding affinity and specificity for these targets. The compound may exert its effects through pathways involving inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-5-methoxycarbonyl-7-bromobenzothiophene: Similar structure but with a sulfur atom replacing the oxygen in the furan ring.

    4-Chloro-5-methoxycarbonyl-7-bromobenzimidazole: Similar structure but with a nitrogen atom in the ring.

    4-Chloro-5-methoxycarbonyl-7-bromobenzoxazole: Similar structure but with an oxygen and nitrogen in the ring.

Uniqueness

7-Bromo-4-chlorobenzo[b][1,3]dioxole-5-carbox ylic acid is unique due to the specific combination of chloro, methoxycarbonyl, and bromo substituents on the benzofuran ring

Properties

Molecular Formula

C10H6BrClO3

Molecular Weight

289.51 g/mol

IUPAC Name

methyl 7-bromo-4-chloro-1-benzofuran-5-carboxylate

InChI

InChI=1S/C10H6BrClO3/c1-14-10(13)6-4-7(11)9-5(8(6)12)2-3-15-9/h2-4H,1H3

InChI Key

XMSKUUUODDTQER-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C2C(=C1Cl)C=CO2)Br

Origin of Product

United States

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